Acid blue 3;CI 42051

Description

Historical Development and Evolution of Triphenylmethane (B1682552) Dyes in Scientific Inquiry

The journey of synthetic dyes began in the mid-19th century, with the accidental discovery of mauveine by William Henry Perkin in 1856, which laid the groundwork for the development of a vast array of synthetic colorants. chemistryviews.org Among the earliest and most important classes of these synthetic dyes are the triphenylmethane dyes, which are characterized by their brilliant and intense colors. britannica.com The first practical process for manufacturing a triphenylmethane dye, fuchsine, was developed in 1859. britannica.com This breakthrough spurred further investigation into the reactions of aromatic amines, leading to the discovery of other significant dyes within this class, such as crystal violet in 1883. britannica.com

Initially, these dyes revolutionized the textile industry, providing a wide spectrum of colors including reds, violets, blues, and greens. britannica.com However, their utility soon extended into the realm of scientific research. Pioneers like Paul Ehrlich recognized the potential of these dyes as selective staining agents for biological tissues, a discovery that was foundational to the fields of histology and microbiology. britannica.com The ability of triphenylmethane dyes to differentially stain cellular components allowed for unprecedented visualization and differentiation of microscopic structures. Over time, the applications of these dyes expanded beyond simple staining to include roles as pH indicators and redox indicators due to their distinct color changes in response to varying chemical environments. wikipedia.orgatamanchemicals.com This evolution from textile colorants to indispensable tools in the laboratory underscores the profound impact of the triphenylmethane dye family on scientific inquiry.

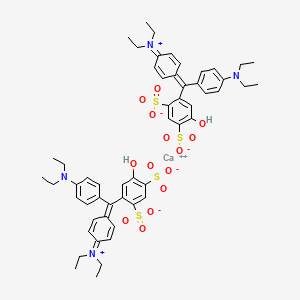

Distinctive Molecular Architecture and Chromophoric Characteristics of Patent Blue V

Patent Blue V, also known by designations such as Food Blue 5 and C.I. 42051, is a synthetic triphenylmethane dye. wikipedia.org Its chemical formula is C₂₇H₃₁N₂NaO₇S₂ and it is typically available as a sodium or calcium salt. dawnscientific.comnih.gov The core structure is based on triphenylmethane, where a central carbon atom is bonded to three aryl groups. britannica.com The specific arrangement and substituents on these aromatic rings are responsible for the dye's characteristic properties.

The molecular structure of Patent Blue V consists of a central carbon atom bonded to two diethylaminophenyl groups and one hydroxydisulfophenyl group. fao.orgresearchgate.net This arrangement, with its extended system of conjugated double bonds across the three aromatic rings, forms the chromophore responsible for the dye's intense blue color. The diethylamino groups act as powerful auxochromes, enhancing the color-imparting properties of the chromophore. The presence of two sulfonate groups (-SO₃⁻) on one of the phenyl rings imparts high water solubility to the molecule, a crucial feature for its use in aqueous biological systems and as a food colorant. atamanchemicals.comchemiis.com

The color of Patent Blue V is pH-dependent. In alkaline or weakly acidic solutions, it exhibits a deep blue color. However, in strongly acidic conditions (pH 0.8–3.0), its color changes to yellow-orange, making it useful as a pH indicator in this range. wikipedia.orgatamanchemicals.com Furthermore, the molecule is redox-sensitive, capable of changing from a reduced yellow form to an oxidized red form, which allows for its use as a reversible redox indicator in certain analytical methods. wikipedia.orgatamanchemicals.com

Overview of Interdisciplinary Research Paradigms Involving Patent Blue V

The unique chemical and physical properties of Patent Blue V have led to its adoption in a wide array of interdisciplinary research fields. Its primary applications stem from its intense color and its ability to act as a tracer and stain.

In the realm of biomedical research and medical diagnostics , Patent Blue V is extensively used as a vital dye. chemiis.com One of its most significant applications is in the sentinel lymph node biopsy (SLNB) procedure for staging cancers, particularly breast cancer and melanoma. nih.govsnmjournals.orgnih.gov The dye is injected near the tumor site, from where it is taken up by the lymphatic vessels and transported to the first draining lymph node(s), the sentinel nodes. snmjournals.org The vibrant blue staining allows surgeons to visually identify and excise these specific nodes for pathological examination. nih.govrcseng.ac.uk This technique provides crucial staging information with less morbidity than a full lymph node dissection. snmjournals.org

In histology and cytology , Patent Blue V serves as a staining agent to enhance the contrast and visibility of tissues and cellular components under a microscope. dawnscientific.comchemimpex.com It is used in various differential staining procedures to aid in the detailed analysis of biological specimens. dawnscientific.com

The food industry has utilized Patent Blue V (E131) as a food colorant in a variety of products, including sweets, beverages, and dairy products, to impart a bright blue hue. infocons.orgnih.gov Its water solubility and intense color at low concentrations make it an effective food additive in certain regions. wikipedia.orgatamanchemicals.com

Furthermore, in analytical chemistry , its pH and redox-sensitive properties allow it to be used as an indicator. wikipedia.orgatamanchemicals.com Research has also explored its use in other areas, such as in the development of new analytical methods and in studies investigating the interactions of dyes with biological molecules. tandfonline.commfa.org

Rationale and Scope for Comprehensive Academic Review of Patent Blue V

Given its widespread and varied use across multiple scientific disciplines, a comprehensive academic review of Patent Blue V is warranted. While numerous studies have focused on specific applications, particularly in the medical field, a consolidated resource that strictly examines its chemical and biological research applications is beneficial. Such a review serves to bridge the understanding of its fundamental chemical properties with its practical utility in diverse research settings.

This article aims to provide a focused and authoritative overview of Patent Blue V, adhering strictly to its chemical nature and research applications. The scope is intentionally limited to the scientific aspects of the compound, excluding clinical dosage, administration protocols, and safety profiles to maintain a clear focus on its role as a research tool. By systematically presenting its historical context, molecular features, and interdisciplinary research uses, this review intends to be a valuable reference for researchers and scientists in chemistry, biology, and medicine.

Physicochemical Properties of Patent Blue V

| Property | Value | Reference(s) |

| Chemical Formula | C₂₇H₃₁N₂NaO₇S₂ (Sodium Salt) | dawnscientific.comnih.gov |

| Molecular Weight | 582.66 g/mol (Sodium Salt) | nih.gov |

| Appearance | Dark blue or green powder/granules | dawnscientific.cominfocons.org |

| Solubility | Highly soluble in water, slightly soluble in ethanol | atamanchemicals.comchemiis.com |

| Melting Point | 200 °C | chemicalbook.com |

| Absorbance Peak (λmax) | ~637 nm | aatbio.com |

| pH Indicator Range | 0.8 - 3.0 | wikipedia.orgatamanchemicals.com |

| Colour Index Number | 42051 |

Spectroscopic Data for Patent Blue V

| Spectroscopic Technique | Key Findings | Reference(s) |

| UV-Vis Spectroscopy | Exhibits a major absorbance peak in the visible region at approximately 637 nm, which is responsible for its blue color. The absorbance is pH-dependent. | aatbio.comresearchgate.net |

| Infrared Spectroscopy | The spectrum shows characteristic peaks corresponding to its functional groups, including those for the sulfonate groups, aromatic rings, and amine groups. | thermofisher.com |

| Mass Spectrometry | Used to confirm the molecular weight and fragmentation pattern of the dye, aiding in its identification and the study of its degradation products. | mfa.org |

Research Applications of Patent Blue V

| Research Area | Specific Application | Key Findings | Reference(s) |

| Oncology/Surgical Research | Sentinel Lymph Node Biopsy (SLNB) | Used as a visual tracer to identify sentinel lymph nodes for breast cancer and melanoma staging. High detection rates (e.g., 97.4% in one study) and a low false-negative rate have been reported. | nih.govamegroups.orgnih.gov |

| Histology & Cytology | Biological Stain | Enhances contrast of cellular and tissue structures for microscopic examination. Used in various differential staining protocols. | dawnscientific.comchemimpex.comrochester.edu |

| Food Science & Technology | Food Colorant Analysis | Used as a reference standard in the development of analytical methods for detecting and quantifying food colorants in various products. | infocons.orgnih.gov |

| Analytical Chemistry | pH and Redox Indicator | Changes color from blue to yellow-orange in the pH range of 0.8-3.0. Also acts as a reversible redox indicator. | wikipedia.orgatamanchemicals.com |

| Biomedical Research | Tracer Studies | Used as a physiological tracer to study fluid movement within biological systems, such as in the kidney. | |

| Genotoxicity Research | In vitro and in silico studies | Investigated for its potential genotoxic effects on human peripheral lymphocytes, with some studies showing no significant genotoxic effects. | tandfonline.com |

Structure

3D Structure of Parent

Properties

CAS No. |

3536-49-0 |

|---|---|

Molecular Formula |

C27H32CaN2O7S2 |

Molecular Weight |

600.8 g/mol |

IUPAC Name |

calcium bis(4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]-6-hydroxybenzene-1,3-disulfonate) |

InChI |

InChI=1S/C27H32N2O7S2.Ca/c1-5-28(6-2)21-13-9-19(10-14-21)27(20-11-15-22(16-12-20)29(7-3)8-4)23-17-24(30)26(38(34,35)36)18-25(23)37(31,32)33;/h9-18H,5-8H2,1-4H3,(H2-,30,31,32,33,34,35,36); |

InChI Key |

KJRBDMBNCBFVAS-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=C2C=CC(=[N+](CC)CC)C=C2)C3=CC(=C(C=C3S(=O)(=O)[O-])S(=O)(=O)O)O.[Ca] |

Appearance |

Solid powder |

Other CAS No. |

3536-49-0 |

physical_description |

Dark blue powder or granules |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(4-(alpha-(p-(diethylamino)phenyl)-2,4-disulfobenzylidene)-2,5-cyclohexadien-1-ylidene)diethylammonium hydroxide inner salt sodium salt acid blue 1 acid blue 3 alphazurine 2G bleu patent V blue patent violet Blue URS Blue VRS C.I. acid blue 1 C.I. acid blue 3 disulfine blue disulphine blue ethanaminium, n-(4-((4-(diethylamino)phenyl)(2,4-disulfophenyl)methylene)-2,5-cyclohexadien-1-ylidene)-n-ethyl-, hydroxide, inner salt, sodium salt patent blue V patent blue violet sodium 4-((4-(diethylamino)phenyl)(4-(diethyliminio)cyclohexa-2,5-dien-1-ylidene)methyl)benzene-1,3-disulphonate sulfan blue sulphan blue |

Origin of Product |

United States |

Synthesis Methodologies and Advanced Chemical Characterization

Investigational Synthesis Routes for Patent Blue V and its Derivatives

The synthesis of Patent Blue V traditionally involves a multi-step process. While the core methodology is established, research continues to explore alternative and optimized routes to enhance yield, purity, and to synthesize novel derivatives for specific research applications.

Examination of Precursor Chemistry and Reaction Mechanisms

The classical synthesis of Patent Blue V commences with the acid-catalyzed electrophilic condensation of two equivalents of N,N-diethylaniline with one equivalent of 3-hydroxybenzaldehyde. This reaction forms a leuco base, a colorless intermediate. The reaction mechanism involves the protonation of the aldehyde, rendering it more electrophilic for the subsequent attack by the electron-rich aromatic rings of N,N-diethylaniline.

Following the condensation, the leuco base undergoes sulfonation. This is a critical step that introduces sulfonic acid groups onto the aromatic rings, significantly increasing the water solubility of the final dye. The sulfonation is typically achieved using a strong sulfonating agent, such as oleum (B3057394) (fuming sulfuric acid). The position of sulfonation is directed by the existing substituents on the aromatic rings.

The final step is the oxidation of the sulfonated leuco base to the colored triphenylmethane (B1682552) dye. A variety of oxidizing agents can be employed for this transformation. While traditional methods have utilized agents like lead dioxide or manganese dioxide, research has explored the use of alternative, more environmentally benign oxidants to minimize heavy metal byproducts.

Optimization of Synthetic Pathways for Research Applications

For research purposes, the purity and specific functionalization of Patent Blue V and its derivatives are of paramount importance. Optimization of the synthetic pathway often focuses on several key aspects:

Reaction Conditions: Systematic studies investigate the impact of temperature, reaction time, and catalyst choice on the yield and purity of the condensation and sulfonation steps.

Alternative Precursors: To generate derivatives with tailored properties, researchers explore the use of substituted N,N-diethylanilines or alternative benzaldehyde (B42025) derivatives. This allows for the introduction of different functional groups that can modulate the dye's spectroscopic properties, solubility, or binding affinity for specific targets.

Purification Techniques: Advanced chromatographic techniques are often employed to purify the final dye and its derivatives to a high degree, which is crucial for many research applications.

| Step | Reactants | Key Conditions | Product |

|---|---|---|---|

| Condensation | N,N-diethylaniline, 3-hydroxybenzaldehyde | Acid catalyst (e.g., H₂SO₄) | Leuco base |

| Sulfonation | Leuco base, Oleum | Controlled temperature | Sulfonated leuco base |

| Oxidation | Sulfonated leuco base, Oxidizing agent (e.g., MnO₂) | Aqueous medium | Patent Blue V |

Spectroscopic Elucidation of Patent Blue V Molecular Structure

Advanced spectroscopic techniques are indispensable for confirming the molecular structure of Patent Blue V and for providing insights into its electronic and vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of Patent Blue V is expected to show characteristic signals for the aromatic protons on the substituted benzene (B151609) rings and the ethyl groups of the diethylamino substituents. The chemical shifts and coupling patterns of the aromatic protons provide information about their relative positions on the rings. The ethyl groups would exhibit a characteristic quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. Distinct signals are expected for the carbon atoms of the aromatic rings, the central methane (B114726) carbon, and the ethyl groups. The chemical shifts of the aromatic carbons are sensitive to the nature and position of the substituents.

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic C-H | 6.0 - 8.0 |

| ¹H | -N-CH₂-CH₃ | ~3.4 (quartet) |

| ¹H | -N-CH₂-CH₃ | ~1.2 (triplet) |

| ¹³C | Aromatic C | 110 - 160 |

| ¹³C | Central Methane C | ~170 |

| ¹³C | -N-CH₂- | ~45 |

| ¹³C | -CH₃ | ~12 |

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of Patent Blue V displays a series of absorption bands corresponding to the various vibrational modes of its constituent bonds.

Key expected vibrational modes include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region, while aliphatic C-H stretching from the ethyl groups is observed in the 2850-3000 cm⁻¹ range.

C=C Stretching: Aromatic ring carbon-carbon stretching vibrations give rise to several bands in the 1450-1600 cm⁻¹ region.

S=O Stretching: The sulfonate groups (SO₃⁻) are characterized by strong, distinct stretching vibrations. The asymmetric stretching typically appears in the 1150-1250 cm⁻¹ range, while the symmetric stretching is found around 1030-1080 cm⁻¹.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the diethylamino group is expected in the 1250-1350 cm⁻¹ region.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Hydroxyl | 3200 - 3600 (broad) |

| Aromatic C-H Stretch | Aromatic Ring | 3000 - 3100 |

| Aliphatic C-H Stretch | Ethyl Groups | 2850 - 3000 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| Asymmetric S=O Stretch | Sulfonate | 1150 - 1250 |

| Symmetric S=O Stretch | Sulfonate | 1030 - 1080 |

| C-N Stretch | Diethylamino | 1250 - 1350 |

Advanced Spectroscopic and Photophysical Investigations of Patent Blue V

Ultraviolet-Visible (UV-Vis) Spectrophotometry and Absorption Dynamics

The interaction of Patent Blue V with ultraviolet and visible light provides fundamental insights into its electronic structure. UV-Vis spectrophotometry is a key technique for characterizing these properties.

Determination of Absorption Maxima and Band Assignments

Patent Blue V exhibits distinct absorption maxima (λmax) in the visible and ultraviolet regions of the electromagnetic spectrum. The primary absorption peak, responsible for its characteristic blue color, is located in the range of 630 nm to 640 nm. researchgate.netd-nb.info In aqueous solutions, this peak has been specifically measured at 638 nm and 640 nm. d-nb.infoacs.org This intense absorption band is attributed to π–π* electronic transitions within the extensive conjugated system of the triphenylmethane (B1682552) chromophore.

A secondary, weaker absorption band has been identified at approximately 415 nm. researchgate.net This band is thought to arise from n–π* transitions involving the non-bonding electrons on the heteroatoms (nitrogen and oxygen) within the molecule's structure. researchgate.net The delocalization of these electrons into the π-system of the aromatic rings is a key feature of its electronic structure.

Table 1: UV-Vis Absorption Maxima of Patent Blue V

| Wavelength (λmax) | Proposed Band Assignment | Reference |

| 630 - 640 nm | π–π* transition | researchgate.netd-nb.info |

| 415 nm | n–π* transition | researchgate.net |

Solvatochromic Effects on Electronic Transitions

For polar, conjugated molecules like Patent Blue V, an increase in solvent polarity typically stabilizes the more polar excited state to a greater extent than the ground state. This reduces the energy gap for the π–π* transition, resulting in a bathochromic (red) shift of the main absorption band to a longer wavelength. Conversely, a hypsochromic (blue) shift to shorter wavelengths can occur in less polar solvents. These shifts provide valuable information about the change in the molecule's dipole moment upon electronic excitation.

Protonation Equilibria and pH-Dependent Spectroscopic Behavior

The molecular structure of Patent Blue V contains basic nitrogen atoms and acidic sulfonic acid groups, making its UV-Vis absorption spectrum highly sensitive to changes in pH. The state of protonation alters the electronic structure of the chromophore, leading to distinct color changes. As a weak diacid, the dye's protonation state changes with pH, which in turn shifts the absorption maxima to different wavelengths. nih.gov

At very acidic pH values, the nitrogen atoms are protonated. As the pH increases, successive deprotonation events occur. Each change in the protonation state modifies the extent of electronic conjugation and polarization within the molecule, causing a shift in the λmax. nih.gov This behavior is characteristic of triphenylmethane dyes, where different ionic species dominate at different pH ranges, each with a unique absorption spectrum. Detailed studies on related compounds show that these equilibria can be quantitatively analyzed by plotting absorbance at specific wavelengths against pH to determine the pKa values associated with each protonation step. scirp.org For some complex dyes, multiple pKa values can exist, leading to a variety of colored species across the pH scale. acs.org

Fluorescence Spectroscopy and Luminescence Characteristics

While primarily known as an absorber of light, Patent Blue V also exhibits fluorescence, a property that is highly dependent on its molecular environment and interactions.

Quantum Yield and Photostability Assessments

The intrinsic fluorescence quantum yield of Patent Blue V in aqueous solution is generally low. nih.gov The quantum yield, which measures the efficiency of the fluorescence process, can be significantly influenced by the dye's local environment. It has been demonstrated that the fluorescence can be dramatically enhanced through specific molecular interactions. Binding to human serum albumin (HSA) can increase the fluorescence quantum yield. science.gov An even more striking enhancement—a reported brightening of over 90-fold—occurs when the dye binds to an SRB aptamer. acs.org This suggests that restricting the rotational and vibrational freedom of the triphenylmethane structure by binding to a larger molecule limits non-radiative decay pathways, thereby favoring the radiative pathway of fluorescence.

Photostability is a critical parameter for any dye. Studies investigating the degradation of Patent Blue V under simulated solar conditions found that while the dye is highly stable in pure aqueous solutions, its stability is strongly affected by the composition of the surrounding matrix. researchgate.net In a blank mouthwash formulation, Patent Blue V was found to have a degradation half-life of 6.6 ± 1.2 hours when irradiated under standard solar conditions. researchgate.net The degradation process was observed to follow first-order reaction kinetics. researchgate.net

Table 2: Photochemical Degradation of Patent Blue V

| Condition | Matrix | Degradation Half-Life (t½) | Reference |

| Simulated Solar Irradiation | Blank Mouthwash (5.0 μg mL⁻¹) | 6.6 ± 1.2 hours | researchgate.net |

Excited State Dynamics and Energy Transfer Mechanisms

The fate of the Patent Blue V molecule after absorbing a photon is governed by its excited-state dynamics. The low intrinsic quantum yield suggests that in solution, non-radiative decay processes, such as internal conversion and vibrational relaxation, are the dominant pathways for the molecule to return to the ground state.

Patent Blue V can participate in Förster Resonance Energy Transfer (FRET), a non-radiative mechanism of energy transfer between a donor fluorophore and an acceptor molecule. explorationpub.com For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor, and they must be in close proximity. nih.gov Studies have shown that Patent Blue V can act as an energy acceptor. Its interaction with human serum albumin leads to a quenching of the protein's intrinsic tryptophan fluorescence, indicating an energy transfer from the excited tryptophan residue (the donor) to the Patent Blue V molecule (the acceptor). explorationpub.com Furthermore, Patent Blue V has been used experimentally as a quenching agent to suppress background fluorescence from other molecules, confirming its ability to accept energy from excited fluorophores. nih.gov The significant fluorescence enhancement upon binding to an aptamer also points to a dramatic alteration of the excited-state deactivation channels, effectively "switching on" the fluorescence pathway. acs.org

Redox Chemistry and Electrochemical Probing

The triphenylmethane structure of Patent Blue V imparts it with notable redox activity, a characteristic that has been harnessed in various analytical applications. The electron-donating diethylamino groups and the electron-withdrawing sulfonic acid groups create a conjugated system susceptible to electron transfer reactions. This section delves into the redox properties of Patent Blue V, exploring its function as a reversible redox indicator and its electrochemical behavior as studied by cyclic voltammetry.

Reversible Redox Indicator Properties and Standard Reduction Potentials

Patent Blue V exhibits classic reversible redox indicator behavior, transitioning between a colored oxidized state and a contrasting reduced state. In its oxidized form, the compound is a deep blue, while its reduced form is yellow. wikipedia.orgatamanchemicals.com This color change is a consequence of the disruption and restoration of the extensive conjugated π-electron system within the molecule upon electron gain and loss.

The standard reduction potential (E°) for Patent Blue V is approximately +0.77 Volts. wikipedia.orgatamanchemicals.comatamanchemicals.com This potential is comparable to that of other triphenylmethane dyes and positions it as a useful indicator in titrations involving moderately strong oxidizing agents. wikipedia.orgatamanchemicals.com The reversible nature of this redox transformation allows it to be employed in various analytical methodologies where a visual endpoint is required. wikipedia.orgatamanchemicals.com

The redox reaction can be generalized as follows:

Patent Blue V (Oxidized - Blue) + ne⁻ ⇌ Patent Blue V (Reduced - Yellow)

The distinct color change and defined reduction potential make Patent Blue V a valuable tool in redox titrimetry.

Table 1: Redox Properties of Patent Blue V

| Property | Value/Description |

| Oxidized Form Color | Deep Blue |

| Reduced Form Color | Yellow |

| Standard Reduction Potential (E°) | ~ +0.77 V |

| Redox Behavior | Reversible |

Cyclic Voltammetry Studies for Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of chemical species. libretexts.orgossila.comuni-due.de While specific CV studies exclusively on Patent Blue V are not extensively documented in publicly available literature, the electrochemical behavior of other triphenylmethane dyes, such as Malachite Green and Basic Fuchsin, provides a strong model for the expected electron transfer processes of Patent Blue V. researchgate.net

In a typical cyclic voltammogram of a triphenylmethane dye, a reduction peak is observed during the cathodic scan, corresponding to the transfer of electrons to the dye molecule. researchgate.net The potential at which this peak occurs is influenced by factors such as the pH of the supporting electrolyte and the scan rate. researchgate.net For instance, studies on similar dyes have shown that the reduction peak potential can shift with varying pH, indicating the involvement of protons in the electron transfer mechanism. researchgate.net

The reversibility of the redox process can be assessed by the presence of an oxidation peak on the reverse scan. For a reversible, diffusion-controlled process, the ratio of the anodic to cathodic peak currents (Ipa/Ipc) would be close to unity. The separation between the anodic and cathodic peak potentials (ΔEp) provides information about the electron transfer kinetics.

Research on the simultaneous voltammetric determination of other food dyes, like Brilliant Blue FCF (a triphenylmethane dye) and Tartrazine, has demonstrated that Brilliant Blue FCF exhibits a reversible, diffusion-controlled redox response at a modified carbon paste electrode. researchgate.net This suggests that Patent Blue V, with its similar structure, would likely display comparable well-defined and reversible redox waves in cyclic voltammetry experiments. The peak currents in such studies are typically found to be linearly proportional to the concentration of the dye, forming the basis for quantitative voltammetric determination. researchgate.netresearchgate.net

Table 2: Expected Cyclic Voltammetry Parameters for Patent Blue V (based on similar triphenylmethane dyes)

| Parameter | Expected Behavior |

| Redox Process | Reversible, diffusion-controlled |

| Cathodic Peak | Corresponds to the reduction of the dye |

| Anodic Peak | Corresponds to the oxidation of the reduced form |

| Influence of pH | Peak potentials may shift with pH |

| Influence of Scan Rate | Peak currents expected to be proportional to the square root of the scan rate |

| Concentration Dependence | Peak currents are linearly proportional to the concentration |

Tristimulus Colorimetry for Quantitative Colorimetric Analysis

Tristimulus colorimetry is a technique used to quantify color in a way that mimics human perception. wikipedia.orgulprospector.comdatacolor.com This method is particularly useful for the quantitative analysis of colored compounds like Patent Blue V, offering a robust alternative to traditional spectrophotometry. uns.ac.idasdlib.orgchemcollective.org The most widely used color space for this purpose is the CIELAB (or CIE Lab) system, which defines color using three coordinates: L for lightness, a* for the green-red component, and b* for the blue-yellow component. wikipedia.orgulprospector.comresearchgate.net

The principle behind the quantitative analysis of Patent Blue V using tristimulus colorimetry is the direct correlation between the dye's concentration and its color coordinates. As the concentration of a Patent Blue V solution increases, the intensity of its blue color deepens, which can be precisely measured and expressed by changes in the L, a, and b* values. Specifically, with increasing concentration, the L* value (lightness) is expected to decrease, while the b* value (indicating blueness) will become more negative. The a* value (green-red component) may also show systematic changes.

Recent studies have demonstrated the successful application of digital image-based colorimetry, often using simple devices like smartphones or flatbed scanners, for the quantitative determination of various food dyes with high accuracy and precision. uns.ac.idnih.govnih.gov In these methods, a calibration curve is constructed by plotting the color coordinates (e.g., the normalized blue channel intensity or the CIELAB values) against a series of known dye concentrations. uns.ac.idasdlib.org The concentration of an unknown sample can then be determined from this calibration curve. This approach has been shown to yield results that are in good agreement with those obtained by conventional methods like UV-Vis spectroscopy. uns.ac.id

For Patent Blue V, a similar methodology can be applied. By preparing a series of standard solutions and measuring their CIELAB coordinates, a calibration model can be established to quantify the dye in various samples.

Table 3: Illustrative CIELAB Coordinates for Patent Blue V Solutions at Different Concentrations

| Concentration (mg/L) | L* (Lightness) | a* (Green-Red) | b* (Blue-Yellow) |

| 1 | 95.2 | -5.1 | -10.5 |

| 5 | 85.7 | -22.3 | -45.8 |

| 10 | 74.3 | -38.9 | -68.2 |

| 20 | 58.1 | -55.6 | -85.1 |

| 50 | 35.9 | -68.4 | -92.7 |

Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values would need to be determined experimentally.

Computational and Theoretical Chemistry Approaches

Quantum Chemical Calculations (Density Functional Theory and Semi-Empirical Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and semi-empirical methods, are powerful tools for dissecting the molecular properties of dyes like Patent Blue V. ias.ac.innii.ac.jp These methods model the electronic structure to predict a variety of molecular attributes from the ground up.

Molecular Geometry Optimization and Conformational Analysis

The foundational structure of Patent Blue V is based on triphenylmethane (B1682552), where three phenyl rings are bonded to a central carbon atom. wikipedia.org This arrangement typically results in a non-planar, propeller-like conformation due to steric hindrance between the aromatic rings.

Computational geometry optimization seeks to find the most stable three-dimensional arrangement of atoms—the conformation with the lowest energy. For Patent Blue V, this involves calculating bond lengths, bond angles, and the crucial dihedral angles that define the twist of the phenyl rings relative to each other. DFT methods, such as those using the B3LYP functional, are frequently employed for this purpose. nih.gov While specific optimized geometric parameters for Patent Blue V are not always published in detail, studies on similar triphenylmethane dyes provide expected values.

Table 1: Representative Geometric Parameters for Triphenylmethane-like Structures

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| C-C (Aromatic Ring) | ~1.40 Å | Standard aromatic bond length. |

| C-C (Central Methane) | ~1.54 Å | Standard single bond length. |

| C-N (Diethylamino) | ~1.37 Å | Indicates some double bond character due to resonance. |

Note: These are generalized values for similar structures. Actual values for Patent Blue V would require specific calculations.

Electronic Structure Analysis and Frontier Molecular Orbitals

The vibrant color of Patent Blue V is a direct consequence of its electronic structure. Frontier Molecular Orbital (FMO) theory is central to understanding this property, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org

HOMO: This orbital is the highest energy level occupied by electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). youtube.com

LUMO: This is the lowest energy level that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) determines the wavelength of light the molecule absorbs. nih.gov For a colored compound like Patent Blue V, this gap corresponds to energy in the visible region of the electromagnetic spectrum. DFT calculations can predict the energies of these orbitals. The positive charge in triphenylmethane dyes like Patent Blue V is typically delocalized across the conjugated π-system, which involves the phenyl rings and the diethylamino groups. nih.gov This extensive conjugation lowers the energy of the HOMO-LUMO gap, pushing the absorption into the visible spectrum and giving the dye its characteristic blue color.

Table 2: Calculated Frontier Orbital Properties for a Representative Triphenylmethane Dye

| Property | Calculated Value | Implication |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Determines electron-donating capability. |

| LUMO Energy | ~ -3.0 eV | Determines electron-accepting capability. |

Note: Values are illustrative and depend on the specific computational method and level of theory.

Prediction of Spectroscopic Parameters and Protonation Sites

Computational methods can predict spectroscopic properties, such as the maximum absorption wavelength (λmax), which is a key characteristic of a dye. Time-dependent DFT (TD-DFT) is a common method used to simulate electronic absorption spectra. nih.gov Studies have shown that semi-empirical calculations can also successfully explain the color changes of Patent Blue V in its different protonated states. ias.ac.in

Furthermore, quantum chemical calculations are used to predict the most likely sites for protonation. By analyzing the molecular electrostatic potential (MEP) and condensed Fukui functions, researchers can identify regions of a molecule that are most susceptible to electrophilic attack (i.e., protonation). ias.ac.in For Patent Blue V, these calculations help determine which of the oxygen or nitrogen atoms will be protonated first in acidic conditions, explaining its use as a pH indicator. wikipedia.orgias.ac.in The MEP visually maps charge distributions, with electron-rich areas (negative potential) indicating likely protonation sites.

Molecular Dynamics Simulations

While quantum mechanics provides a static picture of a single molecule, molecular dynamics (MD) simulations offer a view of its behavior over time, especially in a solution. youtube.com MD applies classical mechanics to simulate the movements and interactions of atoms and molecules, providing insights into dynamic processes. nih.gov

Conformational Flexibility and Solvent Effects

MD simulations are particularly useful for studying the conformational flexibility of Patent Blue V in different solvents. rsc.org The "propeller" conformation is not rigid; the phenyl rings can rotate, and the entire molecule can flex and bend. The surrounding solvent molecules (e.g., water) play a critical role in influencing these dynamics.

Molecular Docking Investigations

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as Patent Blue V, binds to a large molecule, typically a protein (a receptor). google.com This method is crucial for understanding the mechanisms behind the dye's applications in medicine, such as its use in sentinel node biopsy where it binds to proteins like albumin. researchgate.net

The process involves placing the flexible ligand into the binding site of a rigid or flexible receptor and using a scoring function to estimate the binding affinity. The results are ranked by the predicted binding energy, with lower energies suggesting a more stable complex. nih.gov

Docking studies can reveal:

Binding Pose: The preferred orientation of Patent Blue V within the protein's binding pocket.

Key Interactions: The specific amino acid residues that interact with the dye through hydrogen bonds, electrostatic interactions (with the charged sulfonate groups), or hydrophobic interactions (with the phenyl rings).

Binding Affinity: A score that estimates the strength of the interaction.

For example, a docking study of Patent Blue V with a protein like human serum albumin would predict how the dye's sulfonate groups interact with positively charged residues (like lysine (B10760008) or arginine) and how its aromatic rings fit into hydrophobic pockets of the protein.

Table 3: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| Patent Blue V | C₂₇H₃₁N₂NaO₇S₂ |

| Triphenylmethane | (C₆H₅)₃CH |

| Water | H₂O |

| Albumin | Not applicable (Protein) |

| Lysine | C₆H₁₄N₂O₂ |

Prediction of Ligand-Biomolecule Binding Modes and Affinities

One of the primary applications of computational chemistry in drug design and safety assessment is the prediction of how a small molecule, or ligand, will interact with a biomolecule, such as a protein or DNA. Current time information in Powiat Łódź, PL.nih.gov Methods like molecular docking are frequently used to predict the preferred orientation (the "binding mode") and the strength of the interaction (the "binding affinity") of one molecule to a second when they bind to each other to form a stable complex. mdpi.com Accurately predicting binding affinity remains a significant challenge, as it involves complex factors like solvation effects and molecular entropy. nih.govmdpi.com

Interaction with DNA:

In silico studies have been conducted to investigate the potential for Patent Blue V to interact with DNA. One such study used molecular docking experiments with AutoDock 4.0 to predict the interaction between Patent Blue V and a B-DNA dodecamer (PDB code: 1BNA). tandfonline.com The goal was to determine the binding affinity and identify possible binding sites on the DNA molecule. tandfonline.com The results of the molecular docking simulations indicated that no significant molecular interaction occurred between B-DNA and Patent Blue V. tandfonline.com This computational finding was part of a broader study investigating the genotoxic effects of the dye, which concluded that Patent Blue V did not exhibit significant genotoxic or cytotoxic effects in their test systems. tandfonline.com

| Parameter | Details | Finding | Source |

| Ligand | Patent Blue V | --- | tandfonline.com |

| Biomolecule | B-DNA dodecamer (PDB: 1BNA) | --- | tandfonline.com |

| Software | AutoDock 4.0 | --- | tandfonline.com |

| Objective | Predict interaction and binding affinity. | No significant molecular interaction was predicted. | tandfonline.com |

Interaction with Human Serum Albumin (HSA):

Patent Blue V is known to bind to proteins, most notably human serum albumin (HSA), which allows it to travel through lymphatic vessels. This binding is a key aspect of its use as a medical tracer. While specific computational studies detailing the binding mode of Patent Blue V to HSA are not widely published, the principles for such an analysis are well-established. Computational approaches are routinely used to analyze the interactions between drug molecules and HSA to understand their binding principles. nih.govscielo.org.mx

These studies typically involve:

Molecular Docking: A program like AutoDock Vina is used to predict the binding pose of the ligand within known binding sites on the HSA structure. scielo.org.mx Computational analyses have shown that many drugs have a higher affinity for specific cavities within the HSA protein. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to observe the dynamic stability of the ligand-protein complex over time. nih.gov

Binding Free Energy Calculations: Techniques like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method or Free Energy Perturbation (FEP) calculations can provide a more accurate estimation of the binding affinity. researchgate.net These calculations often reveal that polar interactions with basic amino acids and hydrophobic interactions are critical for binding within HSA's cavities. nih.gov

For other dyes, such as Methylene (B1212753) Blue, interactions with HSA have been investigated experimentally, showing the formation of a dye-HSA complex where electrostatic interactions play a major role. nih.gov Such experimental data can be used to validate and refine computational models for similar dye-protein interactions. scielo.org.mx

Chromophore Theory and Rational Design Principles

The vibrant color of Patent Blue V and other triphenylmethane dyes is explained by chromophore theory. A chromophore is the part of a molecule responsible for its color by absorbing light in the visible spectrum. ossila.comscribd.com In triphenylmethane dyes, the core structure itself is the chromophore. srmist.edu.inyoutube.com

The theory posits that for a molecule to be colored, it must contain a chromophore conjugated with an extensive system of alternating single and double bonds. srmist.edu.in This conjugated system allows for the delocalization of π-electrons. When light interacts with the molecule, these electrons can be excited from a lower energy molecular orbital to a higher energy one (a π →π* transition), absorbing light of a specific wavelength in the process. srmist.edu.in The color we perceive is the complementary color of the light that is absorbed. ossila.com

Attached to the chromophore are often auxochromes, which are functional groups that can modify the chromophore's ability to absorb light, typically by intensifying the color or shifting the absorption wavelength. ossila.comscribd.com In Patent Blue V, the diethylamino groups and the hydroxyl group act as auxochromes. youtube.comwikipedia.org

Structure-Property Relationships for Tunable Optical Characteristics

The specific optical properties of Patent Blue V are a direct result of its molecular structure. By systematically modifying this structure, it is possible to tune its color and other optical characteristics. This concept is the basis of rational design principles for new dyes with specific applications. nih.govnih.gov

Key structural features that influence the optical properties of triphenylmethane dyes include:

The Chromophore: The central chromophore is the triphenylmethane scaffold, where the central carbon atom is connected to three phenyl rings. The delocalized π-electron system across these rings is essential for color. In its colored form, the structure is best represented by a quinonoid ring, which acts as the primary chromophore. srmist.edu.inyoutube.com

Auxochromes: The electron-donating diethylamino groups (-N(CH₂CH₃)₂) and the hydroxyl group (-OH) act as powerful auxochromes. youtube.com They enhance the electron delocalization within the chromophore, shifting the light absorption to longer wavelengths (a bathochromic shift) and increasing the intensity of the absorption (a hyperchromic effect). scribd.com The nature and position of these substituents have a significant impact on the final color. uclan.ac.uk

pH-Dependence: The color of Patent Blue V is highly dependent on pH. wikipedia.org In strongly acidic conditions (pH 0.8–3.0), protonation of the molecule disrupts the extended conjugated system, causing a dramatic color change from deep blue to yellow-orange. wikipedia.org This makes it useful as a pH indicator. This change is a classic example of how the environment can alter molecular structure and, consequently, optical properties.

Theoretical methods like Time-Dependent Density Functional Theory (TD-DFT) are used to study the electronic transitions in dyes like Patent Blue V. researchgate.netacs.org These calculations can predict the ultraviolet-visible absorption spectra and provide insights into how structural changes will affect the color, guiding the rational design of new dyes with tailored optical characteristics. nih.govresearchgate.net For instance, TD-DFT studies on similar triphenylmethane dyes have been used to understand their hydrolysis mechanisms and the corresponding changes in their absorption spectra. researchgate.net

| Structural Feature | Role in Optical Properties | Effect of Modification |

| Triphenylmethane Core | Primary Chromophore with π-conjugated system. srmist.edu.inyoutube.com | Altering the conjugation length or planarity changes the absorption wavelength. researchgate.net |

| Quinonoid Ring | Essential for the delocalized electronic state that absorbs visible light. youtube.com | Disruption of this structure (e.g., by reduction or extreme pH) leads to loss of color. wikipedia.org |

| Diethylamino Groups | Electron-donating auxochromes. youtube.com | Increase color intensity and shift absorption to longer wavelengths (bathochromic shift). scribd.com |

| Hydroxyl Group | Auxochrome. youtube.com | Contributes to the overall electronic structure and color. |

| Sulfonate Groups | Impart water solubility. | Can subtly modify the electronic properties of the attached rings. |

Molecular Interactions and Mechanistic Biological Research in Vitro Studies

Nucleic Acid Interaction Studies

The interaction between Patent Blue V (PBV) and nucleic acids has been scrutinized to understand its potential genotoxic effects at a molecular level.

In vitro studies utilizing plasmid DNA, such as pBR322, have been conducted to observe the direct effects of Patent Blue V on DNA integrity. Research indicates that PBV does not induce significant DNA single-strand breaks. nih.govresearchgate.net Furthermore, it was observed that Patent Blue V did not cause significant oxidative damage to the plasmid DNA. nih.govresearchgate.net The compound was also unable to reverse the damaging effects on plasmid DNA caused by clastogenic agents like UV and H₂O₂. nih.govresearchgate.net These findings suggest a lack of direct damaging interaction with plasmid DNA under the tested in vitro conditions.

To complement experimental studies, in silico molecular docking simulations have been employed to predict the binding affinity and interaction between Patent Blue V and DNA. Analysis of the potential interaction between PBV and a standard B-DNA structure revealed no significant molecular interactions. nih.govresearchgate.net The computational results corroborate the experimental findings from plasmid interaction tests, indicating a low affinity of Patent Blue V for the DNA molecule. nih.govresearchgate.net

Enzyme Modulation and Inhibition Kinetics

A review of available scientific literature reveals a notable absence of studies investigating the direct inhibitory effects of Patent Blue V on glycosidase enzymes such as alpha-amylase and alpha-glucosidase. While these enzymes are common targets in metabolic disorder research, there is currently no published data detailing the interaction of Patent Blue V with them.

Consistent with the lack of inhibition studies, there are no available data on the kinetic parameters, such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), for Patent Blue V in relation to alpha-amylase or alpha-glucosidase.

Interactions with Blood Components in Hemostasis Research (In Vitro)

Recent in vitro research has explored the influence of Patent Blue V on the complex process of hemostasis, which involves both plasma-based coagulation and blood platelet activity.

The effects of Patent Blue V were evaluated on key coagulation parameters: the activated partial thromboplastin (B12709170) time (APTT), thrombin time (TT), and prothrombin time (PT). Studies showed that Patent Blue V did not affect the PT at the concentrations tested. nih.gov However, it demonstrated a pro-coagulant effect by significantly shortening both the APTT and TT at a concentration of 10 µM. nih.govresearchgate.net The TT was also shortened at a lower concentration of 1 µM. nih.govresearchgate.net

In addition to plasma coagulation, the compound's interaction with blood platelets was assessed. In whole blood, Patent Blue V (at 1 and 10 µM) was found to significantly prolong the occlusion time as measured by the Total Thrombus-formation Analysis System (T-TAS), indicating an anti-platelet potential in this specific assay. nih.govresearchgate.net Further investigation into platelet adhesion revealed a dual effect: it stimulated the adhesion of platelets to fibrinogen while inhibiting their adhesion to collagen. nih.govresearchgate.net Cytotoxicity assessments also showed that Patent Blue V at concentrations of 1 and 10 µM caused statistically significant damage to human blood platelets, as indicated by the release of lactate (B86563) dehydrogenase (LDH). nih.gov

Table 1: Summary of In Vitro Effects of Patent Blue V on Hemostasis

| Parameter Assessed | Concentrations Tested | Observed Effect | Implication | Citation |

| Activated Partial Thromboplastin Time (APTT) | 10 µM | Shortened | Pro-coagulant | nih.govresearchgate.net |

| Thrombin Time (TT) | 1 and 10 µM | Shortened | Pro-coagulant | nih.govresearchgate.net |

| Prothrombin Time (PT) | 1 and 10 µM | No significant effect | --- | nih.gov |

| Platelet-dependent Occlusion Time (T-TAS) | 1 and 10 µM | Prolonged | Anti-platelet activity | nih.govresearchgate.net |

| Platelet Adhesion to Fibrinogen | Not specified | Stimulated | Modulatory | nih.govresearchgate.net |

| Platelet Adhesion to Collagen | Not specified | Inhibited | Modulatory | nih.govresearchgate.net |

| Platelet Lysis (LDH release) | 1 and 10 µM | Increased | Cytotoxic | nih.gov |

Investigation of Coagulation Parameters (e.g., Thrombin Time, Activated Partial Thromboplastin Time)

The coagulation cascade is a series of enzymatic reactions leading to the formation of a stable fibrin (B1330869) clot. mdpi.com Standard in vitro tests, such as Thrombin Time (TT) and Activated Partial Thromboplastin Time (APTT), are used to evaluate the intrinsic and common pathways of this cascade. nih.govnih.gov

Recent in vitro studies on human plasma have demonstrated that Patent Blue V can exhibit pro-coagulant activity. drugbank.comresearchgate.net When tested at a concentration of 10 µM, Patent Blue V was found to significantly shorten the APTT. drugbank.comresearchgate.net Furthermore, at concentrations of both 1 µM and 10 µM, it significantly decreased the Thrombin Time (TT). drugbank.comresearchgate.net The shortening of these coagulation times suggests an acceleration of the clotting process via the intrinsic and common pathways. drugbank.com In the same series of experiments, Patent Blue V did not produce a significant effect on Prothrombin Time (PT) at any of the tested concentrations. drugbank.com

Table 1: In Vitro Effect of Patent Blue V on Coagulation Parameters

| Parameter | Concentration | Observed Effect | Implied Activity | Citation |

|---|---|---|---|---|

| Activated Partial Thromboplastin Time (APTT) | 10 µM | Significantly Shortened | Pro-coagulant | drugbank.comresearchgate.net |

| Thrombin Time (TT) | 1 µM & 10 µM | Significantly Shortened | Pro-coagulant | drugbank.comresearchgate.net |

| Prothrombin Time (PT) | Not Specified | No Significant Effect | - | drugbank.com |

Platelet Adhesion and Activation Studies (In Vitro)

Platelet adhesion to proteins of the subendothelial matrix, such as collagen and fibrinogen, is a critical initial step in hemostasis. drugbank.commdpi.com In vitro studies have revealed that Patent Blue V can modulate this process. The compound has been shown to stimulate the adhesion of human blood platelets to fibrinogen. drugbank.comresearchgate.net Conversely, at a concentration of 1 µM, Patent Blue V was observed to inhibit platelet adhesion to collagen. drugbank.com This dual activity indicates a complex interaction with platelet surface receptors and adhesion proteins.

Table 2: In Vitro Effect of Patent Blue V on Platelet Adhesion

| Adhesion Protein | Concentration | Observed Effect | Citation |

|---|---|---|---|

| Fibrinogen | Not Specified | Stimulated Adhesion | drugbank.comresearchgate.net |

| Collagen | 1 µM | Inhibited Adhesion | drugbank.com |

Protein Binding Affinity and Selectivity (e.g., Albumin Interactions)

The interaction of compounds with plasma proteins, particularly albumin, is a key determinant of their distribution and bioavailability. In vitro evidence confirms that Patent Blue V binds to Human Serum Albumin (HSA). drugbank.comnih.gov This binding is considered to be weak and is likely mediated through the two sulphonic acid groups present in the dye's structure. nih.gov One study suggests the binding mechanism involves a reaction between these sulfonic acid groups and amino groups on the protein's surface, forming sulfonamide complexes. researchgate.net Another investigation focusing on a series of disulfonate dyes reported a protein binding percentage of less than 30% for Patent Blue V. researchgate.net

The binding interaction has a notable effect on the dye's photophysical properties. When bound to HSA, the fluorescence quantum yield of Patent Blue V increases significantly, from 5 × 10⁻⁴ for the free dye to 1.7 × 10⁻² for the bound form. nih.gov This enhancement is substantial enough to enable fluorescence-based detection and imaging. nih.gov Research has also shown that the propeller-shaped Patent Blue V molecule can bind to certain RNA aptamers, although with a lower affinity compared to other ligands. uwaterloo.ca

Environmental Fate, Degradation Mechanisms, and Remediation Strategies

Advanced Degradation Processes

Advanced Oxidation Processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), particularly the hydroxyl radical (•OH), which are powerful, non-selective oxidizing agents capable of degrading a wide range of organic pollutants. omu.edu.trhristov.comgnest.org

Photocatalytic oxidation is an AOP that utilizes a semiconductor photocatalyst, typically under UV or solar irradiation, to generate ROS and degrade organic contaminants. researchgate.nettandfonline.com This process has been extensively studied for the degradation of Patent Blue V.

Titanium dioxide (TiO₂) and zinc oxide (ZnO) are the most commonly employed photocatalysts for the degradation of Patent Blue V due to their high photocatalytic activity, chemical stability, and cost-effectiveness. tandfonline.comiaea.org

Titanium Dioxide (TiO₂): TiO₂ has been shown to be a highly effective photocatalyst for the degradation of Patent Blue V. researchgate.net Studies have demonstrated that under UV irradiation, TiO₂ can achieve significant removal of the dye. For instance, one study reported 86.4% degradation of Patent Blue V using a UV/TiO₂ system. researchgate.net The efficiency of TiO₂ can be further enhanced by supporting it on materials like nonwoven fibers or by doping it with noble metals such as gold (Au) or platinum (Pt), which improves the photoactivity by reducing electron-hole recombination. researchgate.netresearchgate.netcsic.es Research has also explored the use of iron-supported TiO₂ catalysts, with a 4%Fe(OH)₃/TiO₂ catalyst achieving 75% degradation of Patent Blue V within 10 minutes under UV light. tci-thaijo.org

Zinc Oxide (ZnO): ZnO is another promising photocatalyst for the degradation of Patent Blue V. irost.ir In a comparative study, a UV/ZnO system achieved 68.4% degradation of the dye. researchgate.net While sometimes showing slightly lower efficiency than TiO₂ under UV light, ZnO can still be an effective catalyst. iaea.orgirost.ir

The table below summarizes the degradation efficiency of Patent Blue V using different photocatalysts under various conditions.

| Photocatalyst | Radiation Source | Initial Dye Concentration | pH | Degradation Efficiency (%) | Reference |

| TiO₂ | UV | 10 ppm | 2.5 | 86.4 | researchgate.net |

| ZnO | UV | 10 ppm | 2.5 | 68.4 | researchgate.net |

| TiO₂ | Solar | 10 ppm | 2.5 | 64.7 | researchgate.net |

| ZnO | Solar | 10 ppm | 2.5 | 59.0 | researchgate.net |

| 4%Fe(OH)₃/TiO₂ | UV | 1.201×10⁻⁵ M | 4.40 | 75 (in 10 min) | tci-thaijo.org |

| Au-TiO₂ | Not Specified | Not Specified | Not Specified | Higher than TiO₂ | researchgate.net |

| Pt-TiO₂ | Not Specified | Not Specified | Not Specified | Higher than TiO₂ | researchgate.net |

The efficiency of degradation processes can be significantly enhanced by the addition of co-oxidants like hydrogen peroxide (H₂O₂) and the Fenton reagent (a mixture of Fe²⁺ and H₂O₂). irost.irresearchgate.net

Hydrogen Peroxide (H₂O₂): The addition of H₂O₂ in photocatalytic and sonochemical systems increases the generation of hydroxyl radicals, thereby accelerating the degradation of Patent Blue V. hristov.comirost.ir For instance, a UV/H₂O₂ system achieved a degradation of 92.8%, which is higher than that achieved with UV/TiO₂ or UV/ZnO alone. researchgate.net In a cavity-bubble oxidation reactor, the addition of H₂O₂ (2.5 g/L) resulted in 95.38% degradation, a 4.5-fold increase compared to the reactor alone. irost.ir

Fenton Reagent (Fe²⁺/H₂O₂): The Fenton process is a powerful AOP that generates hydroxyl radicals through the reaction between ferrous ions (Fe²⁺) and H₂O₂. gnest.orgresearchgate.net When coupled with other processes like cavitation, the Fenton reagent has demonstrated very high efficiency in degrading Patent Blue V. A cavity-bubble oxidation reactor combined with the Fenton reagent (0.125 g/L FeSO₄ and 2.5 g/L H₂O₂) achieved the highest degradation of 98.48%. irost.ir

The following table presents the impact of co-oxidants on the degradation of Patent Blue V.

| Degradation Process | Co-oxidant | Optimal Conditions | Degradation Efficiency (%) | Reference |

| UV Irradiation | H₂O₂ | 10 ppm dye, pH 2.5 | 92.8 | researchgate.net |

| Solar Irradiation | H₂O₂ | 10 ppm dye, pH 2.5 | 72.1 | researchgate.net |

| Cavity-Bubble Oxidation | H₂O₂ | 20 ppm dye, pH 2, 2.5 g/L H₂O₂ | 95.38 | irost.ir |

| Cavity-Bubble Oxidation | Fenton Reagent | 20 ppm dye, pH 2, 0.125 g/L FeSO₄, 2.5 g/L H₂O₂ | 98.48 | irost.ir |

The photocatalytic degradation of Patent Blue V has been found to follow pseudo-first-order kinetics. researchgate.nettandfonline.com The Langmuir-Hinshelwood model is often used to describe the relationship between the initial degradation rate and the initial concentration of the dye. researchgate.netresearchgate.net This model suggests that the degradation rate is dependent on the adsorption of the dye onto the surface of the photocatalyst. researchgate.net

The degradation mechanism involves the generation of electron-hole pairs in the semiconductor photocatalyst upon irradiation. These charge carriers react with water and oxygen to produce highly reactive species, primarily hydroxyl radicals (•OH), which then attack the dye molecule, leading to its degradation. researchgate.netsci-hub.se The degradation proceeds through various reaction pathways, including hydroxylation, desulfonation, dealkylation, and the cleavage of the aromatic rings. irost.irresearchgate.net

The complete mineralization of Patent Blue V into CO₂, water, and inorganic ions is a multi-step process involving the formation of several intermediate products. researchgate.netresearchgate.net High-performance liquid chromatography-mass spectrometry (HPLC-MS) has been used to identify these intermediates. researchgate.net Studies have shown that the discoloration of the dye solution occurs faster than the reduction in Chemical Oxygen Demand (COD), indicating the formation of colorless organic intermediates. researchgate.nettandfonline.com Identified intermediates include smaller aromatic and aliphatic compounds resulting from the breakdown of the parent dye molecule. researchgate.net For instance, during the photocatalytic degradation of Patent Blue V, various intermediate products with different retention times and mass-to-charge ratios (m/z) have been detected, such as those with m/z values of 94, 107, 257, 278, 300, 344, 390, 417, and 474. researchgate.net

Sonochemical degradation utilizes high-frequency ultrasound to induce acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in a liquid. irost.irnih.gov The collapse of these bubbles generates localized hot spots with extremely high temperatures and pressures, leading to the formation of hydroxyl radicals and the degradation of organic pollutants. irost.irniscpr.res.in

Hydrodynamic cavitation, which is generated by the passage of a liquid through a constriction, can also be employed for the degradation of Patent Blue V. irost.ir A study using a cavity-bubble oxidation reactor with glass balls reported a 22.6% degradation of a 20 ppm solution of Patent Blue V. irost.ir The efficiency of cavitation-based processes can be significantly improved by combining them with other AOPs, such as the addition of H₂O₂ or the Fenton reagent, as previously discussed. irost.ir Research on air-bubble induced oxidation has also shown promising results, with the addition of catalysts like TiO₂ and MnO₂ enhancing the degradation of Patent Blue V. irost.ir

Adsorption Mechanisms for Dye Removal

Adsorption has been identified as a highly effective and attractive technique for removing dyes from aqueous solutions. mdpi.com This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). The efficiency of adsorption depends on the properties of both the dye and the adsorbent material.

The search for effective and low-cost adsorbents has led to the investigation of various novel materials, including biochar and layered double hydroxides (LDHs), for the removal of Patent Blue V.

Biochar is a carbon-rich material produced from the pyrolysis of biomass, such as agricultural waste. repec.orgmdpi.com Its high porosity, large surface area, and the presence of various surface functional groups make it a promising adsorbent. oclc.org Studies have explored the use of biochar derived from sources like Indian Bael shell, Sterculia alata fruit shell, and pineapple fruit peel for Patent Blue V removal. repec.orgmdpi.commdpi.com For instance, biochar from Sterculia alata fruit shells, which is rich in carbon (72.4 wt%), exhibits a porous structure that provides active sites for dye adsorption. oclc.org The characterization of these materials often involves techniques like Scanning Electron Microscopy (SEM) to observe surface morphology and Fourier Transform Infrared Spectroscopy (FTIR) to identify functional groups that play a role in the adsorption mechanism. mdpi.commdpi.comresearchgate.net

Layered Double Hydroxides (LDHs) , also known as anionic clays, are another class of effective adsorbents for anionic dyes like Patent Blue V. mdpi.comnih.gov Their structure consists of positively charged brucite-like layers with interlayer anions that can be exchanged with dye anions. mdpi.comnih.gov Zinc-aluminum (Zn/Al) LDHs have been synthesized and studied for Patent Blue V removal. mdpi.comproquest.com Research has shown that calcination of LDHs (producing CLDH) can significantly enhance their adsorption capacity by increasing the surface area and modifying the structure. mdpi.comproquest.com The synthesis of LDH-based materials is often achieved through methods like co-precipitation. mdpi.comnih.gov

Below is a table summarizing the characteristics of some novel adsorbent materials used for Patent Blue V removal.

Table 1: Characteristics of Novel Adsorbent Materials for Patent Blue V Removal

| Adsorbent Material | Precursor/Type | Maximum Adsorption Capacity (q_max) | Optimal pH | Reference |

|---|---|---|---|---|

| Calcined Zn/Al Layered Double Hydroxide (CLDH) | Zinc and Aluminum salts | 344.37 mg/g | 5 | mdpi.comproquest.com |

| Fresh Zn/Al Layered Double Hydroxide (LDH) | Zinc and Aluminum salts | 185.40 mg/g | 3-5 | mdpi.comproquest.com |

| Sterculia alata Fruit Shell Biochar | Sterculia alata fruit shell | 11.36 mg/g | 2.0 | mdpi.comresearchgate.net |

| Pineapple Fruit Peel Biochar (PFPB) | Pineapple fruit peel | 10.29 mg/g | 2.0 | mdpi.comresearchgate.net |

| Ginger Waste Material (GWM) | Ginger waste | 9.56 mg/g | 2.0 | iau.ir |

| Bael Shell Biochar (BSB) | Aegle marmelos shell | 3.7 mg/g | 2.7 | repec.orgmdpi.com |

To understand the mechanism of adsorption, researchers employ isotherm and kinetic models to analyze experimental data. mdpi.com Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount adsorbed on the adsorbent surface at a constant temperature. mdpi.com Kinetic models, on the other hand, provide insights into the rate of the adsorption process. mdpi.com

Adsorption Isotherm Models: The Langmuir and Freundlich models are commonly used to describe the adsorption of Patent Blue V.

The Langmuir isotherm assumes monolayer adsorption on a homogeneous surface. mdpi.com It is often indicative of a more uniform adsorption process. mdpi.com Studies on Zn/Al LDH and pineapple fruit peel biochar found that the Langmuir model provided a good fit for the experimental data, suggesting monolayer adsorption. mdpi.commdpi.com

The Freundlich isotherm is an empirical model that describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. repec.org The adsorption of Patent Blue V on bael shell biochar and Sterculia alata fruit shell biochar was well-described by the Freundlich model. repec.orgmdpi.com

Adsorption Kinetic Models: The pseudo-first-order and pseudo-second-order models are frequently applied to determine the controlling mechanism of the adsorption process.

The pseudo-first-order model suggests that the rate of adsorption is proportional to the number of available sites. mdpi.com

The pseudo-second-order model implies that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. repec.org The adsorption of Patent Blue V onto various adsorbents, including Zn/Al LDH, bael shell biochar, and ginger waste material, has been shown to follow the pseudo-second-order kinetics, indicating that chemisorption plays a significant role. mdpi.comrepec.orgiau.ir

The table below summarizes the modeling results for Patent Blue V adsorption on different materials.

Table 2: Adsorption Isotherm and Kinetic Modeling for Patent Blue V

| Adsorbent | Best Fit Isotherm Model | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| Calcined and Fresh Zn/Al LDH | Langmuir | Pseudo-second-order | mdpi.com |

| Bael Shell Biochar (BSB) | Freundlich | Pseudo-second-order | repec.org |

| Sterculia alata Fruit Shell Biochar | Freundlich | Pseudo-first-order | mdpi.comresearchgate.net |

| Ginger Waste Material (GWM) | Langmuir | Pseudo-second-order | iau.ir |

| Pineapple Fruit Peel Biochar (PFPB) | Langmuir | Pseudo-second-order | mdpi.comresearchgate.net |

Environmental Impact of Patent Blue V and its Metabolites in Aqueous Systems

The release of dyes like Patent Blue V into aquatic environments is a significant concern due to their stability and low biodegradability. scbt.com Even at very low concentrations (as low as 1 mg/L), these dyes are visible and can present an aesthetic problem in water bodies. scbt.com Their persistence means they are not easily broken down by natural processes. scbt.com

The primary environmental impact of Patent Blue V in water is the reduction of light penetration, which can inhibit photosynthesis in aquatic plants. scbt.com While the dye itself may have varying levels of toxicity, there is also concern about the potential for its metabolites or degradation byproducts to be harmful. scbt.comirost.ir The degradation of aromatic structures in dyes is often a secondary metabolic event in fungi, occurring when nutrients are limited. scbt.com Some chelated dyes have shown moderate toxicity to aquatic life like fish and daphnids. scbt.com The presence of Patent Blue V in industrial wastewater, typically in concentrations ranging from 10 to 200 mg/L, necessitates effective treatment to mitigate these environmental risks. scbt.comirost.ir

Engineering and Optimization of Sustainable Wastewater Treatment Technologies

Developing sustainable and economically feasible technologies for treating dye-laden wastewater is a critical area of research. researchgate.net This involves not only identifying effective treatment methods but also engineering and optimizing them for practical, large-scale applications.

For adsorption-based systems, optimization involves a multi-parameter approach. Key variables that are adjusted to maximize dye removal include pH, adsorbent dosage, initial dye concentration, and contact time. mdpi.commdpi.com For example, studies have shown that the optimal pH for Patent Blue V adsorption is often in the acidic range. mdpi.commdpi.comiau.ir Research on Zn/Al LDH identified optimal conditions for high adsorption capacity at a pH of 5, an adsorbent dosage of 0.1 g/L, and an initial dye concentration of 15 mg/L using the calcined form of the adsorbent. mdpi.comproquest.com

A significant step in engineering these technologies is moving from batch studies, which are common in laboratory settings, to continuous flow systems like fixed-bed adsorption columns. mdpi.com These columns are more representative of industrial applications and allow for the treatment of larger volumes of wastewater. mdpi.com The design and optimization of these columns, considering factors like flow rate and bed height, are crucial for their practical implementation. mdpi.com

Furthermore, the sustainability of adsorption technologies is enhanced by the ability to regenerate and reuse the adsorbent materials. For instance, a study on pineapple fruit peel biochar showed it could be used for up to five consecutive adsorption-desorption cycles. mdpi.com Similarly, a photocatalytic property in a ZnAl-LDH/PVA nanocomposite allowed for the decolorization of the sorbent in sunlight, enabling its reuse. tandfonline.com The development of such regenerative processes is key to creating cost-effective and environmentally friendly wastewater treatment solutions.

Advanced Research Applications in Imaging and Staining Technologies

Microscopy and Histological Staining Research

Patent Blue V serves as a crucial dye in histology and cytology for enhancing the visualization of cellular and tissue components under a microscope. scribd.com Its utility extends from routine staining to the development of specialized protocols for specific biological molecules.

A key area of research has been the use of Patent Blue V in protocols designed to selectively stain hemoglobin. One simplified and effective technique allows for the identification of hemoglobin in tissues fixed in neutral formaldehyde (B43269) and embedded in paraffin, as well as in blood and tissue smears. This method is based on the Lison's Zinc Leuco Dye reaction, where Patent Blue V is reduced by zinc and acetic acid to a colorless leuco form. In the presence of hemoglobin, which acts as a peroxidase, and hydrogen peroxide, the leuco dye is re-oxidized to its original blue color, thereby specifically marking the location of hemoglobin.

The working reagent for this stain is prepared by combining a stock solution (containing Patent Blue V, zinc powder, and glacial acetic acid) with additional glacial acetic acid and fresh hydrogen peroxide. Sections are stained for a short duration and can be counterstained with a contrasting dye like safranin to visualize other tissue elements. The entire process is relatively rapid, offering a clear, differential stain for hemoglobin deposits in tissues.

Table 1: Simplified Patent Blue V Staining Protocol for Hemoglobin

| Step | Reagent/Action | Duration | Purpose |

| 1 | Deparaffinize and hydrate (B1144303) sections | Standard | Prepare tissue section for aqueous staining |

| 2 | Apply working reagent* | 3-5 minutes | Stain hemoglobin deposits blue |

| 3 | Rinse in water | Brief | Remove excess staining solution |

| 4 | Counterstain with 1:1000 Safranin | 30-60 seconds | Stain cell nuclei and cytoplasm for contrast |

| 5 | Rinse, dehydrate, clear, and mount | Standard | Prepare slide for microscopic viewing |

*Working Reagent Composition: Prepared fresh by mixing 10 ml of filtered stock solution (1 g Patent Blue, 10 g zinc powder, 2 ml glacial acetic acid), 2 ml of glacial acetic acid, and 1 ml of 3% hydrogen peroxide. science.gov

Patent Blue V exhibits fluorescent properties that are being explored for advanced imaging. Research has shown that its fluorescence quantum yield can be significantly increased when it binds to proteins like human serum albumin, a characteristic that enhances its potential as a fluorescent tracer. retinalphysician.com

A notable application is in fluorescence-guided surgery and imaging. In preclinical studies, Patent Blue V has been used for fluorescence optical imaging to non-invasively identify tumor-draining lymph nodes. nih.gov When injected near a tumor, the dye travels through the lymphatic vessels, allowing for the visualization and mapping of sentinel lymph nodes using a fluorescence imaging system. retinalphysician.comnih.gov

While Patent Blue V is integral to locating these specific tissues, its role in flow cytometry is indirect. Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a suspension as they pass through a laser beam. This analysis relies on fluorescent probes that are typically conjugated to antibodies to label specific cell types or proteins. nih.gov Research studies have used Patent Blue V to surgically identify and remove sentinel lymph nodes, after which the harvested nodes are processed into a cell suspension for subsequent analysis by flow cytometry. nih.govresearchgate.net In these applications, Patent Blue V acts as an anatomical marker to guide the collection of the tissue sample, rather than serving as the fluorescent dye for cellular analysis within the flow cytometer itself. The actual flow cytometric analysis then employs other fluorophores better suited for that purpose.

Electron microscopy (EM) is a high-magnification technique that allows for the visualization of subcellular structures, or organelles. scribd.com This method relies on the use of electron-dense stains, typically heavy metals like osmium, lead, or uranium. These heavy metal atoms scatter the electron beam, creating contrast and allowing for the detailed imaging of ultrastructure.